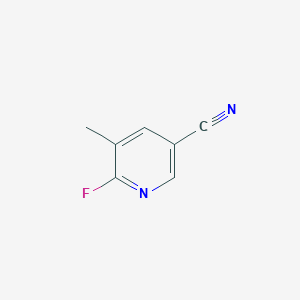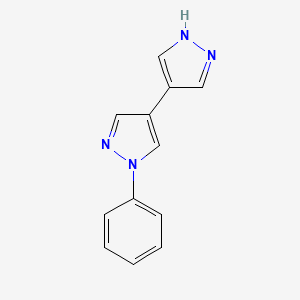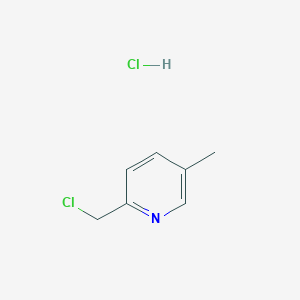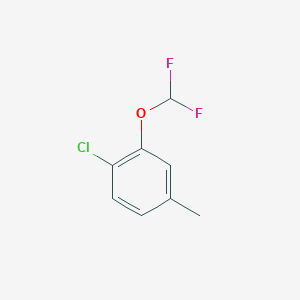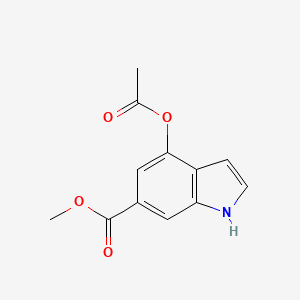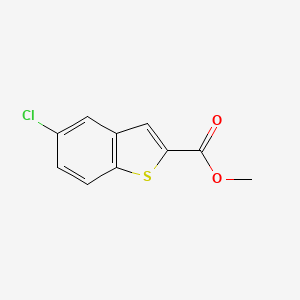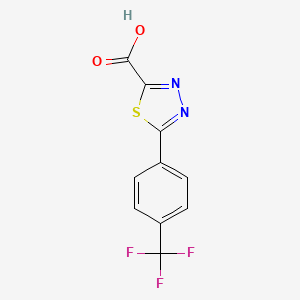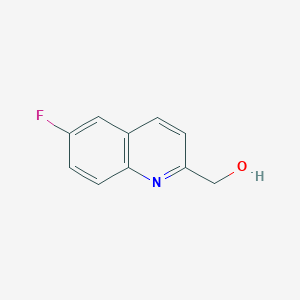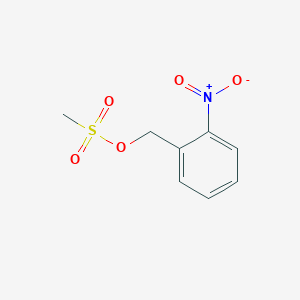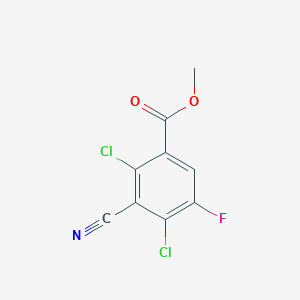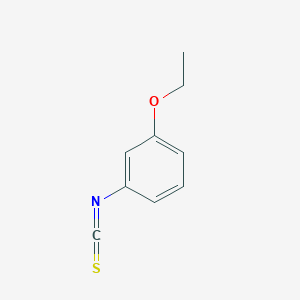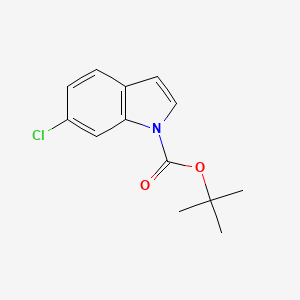
1-Boc-6-chloroindole
概要
説明
1-Boc-6-chloroindole is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as N-BOC protected 6-Chloroindole .
Molecular Structure Analysis
The molecular structure of 1-Boc-6-chloroindole consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 251.71 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-6-chloroindole are not available, indole derivatives are known to be involved in a variety of chemical reactions. For instance, they can act as strong enzyme inhibitors .Physical And Chemical Properties Analysis
1-Boc-6-chloroindole has a melting point of 85-87°C and a density of 1.19 . It should be stored in a sealed, dry environment at 2-8°C .科学的研究の応用
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
- Method : The typical procedure involves the reaction of 1-Boc-6-chloroindole with an organoboron compound in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
-
Synthesis of Hydroxyquinones
- Field : Medicinal Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in medicinal chemistry.
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with a phenylidonium ylide in the presence of a palladium catalyst .
- Results : The result of this reaction is the formation of a hydroxyquinone, which can be used in the development of pharmaceuticals .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
-
Synthesis of 1-Boc-6-chloroindole-2-boronic acid
- Field : Organic Chemistry
- Application : 1-Boc-6-chloroindole is used in the synthesis of 1-Boc-6-chloroindole-2-boronic acid . This compound is a useful reagent in Suzuki-Miyaura cross-coupling reactions and can be used to synthesize various biologically active compounds .
- Method : The synthesis of 1-Boc-6-chloroindole-2-boronic acid typically involves the reaction of 1-Boc-6-chloroindole with a boronating agent .
- Results : The product of this reaction is 1-Boc-6-chloroindole-2-boronic acid, which can be used in further synthetic transformations .
-
Synthesis of Liquid-like Poly(6-chloroindole)
- Field : Materials Science
- Application : 1-Boc-6-chloroindole is used in the synthesis of a liquid-like poly(6-chloroindole) (L-P6CIn) via a chemical oxidative polymerization . This material has potential applications in lightweight batteries, supercapacitors, anti-corrosion of metals, and organic lasers .
- Method : The synthesis involves the reaction of 1-Boc-6-chloroindole with an oxidant and a dopant agent in ethanol/water miscible solvents .
- Results : The result of this reaction is a well-dispersed core–shell nanoparticles of L-P6CIn, which is flowable at or near room temperature and is dissoluble in many solvents . It also exhibits a high electric conductivity and blue photoluminescence property .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXNCLFRKGJYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649565 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-chloroindole | |
CAS RN |
323580-68-3 | |
| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



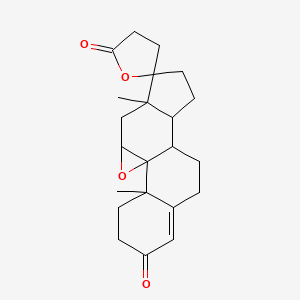
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)
